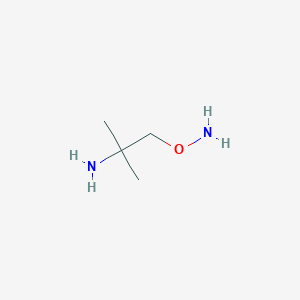

O-(2-氨基-2-甲基丙基)羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-(2-amino-2-methylpropyl)hydroxylamine is not directly discussed in the provided papers. However, the papers do provide insights into related hydroxylamine compounds and their reactivity, which can be informative for understanding the chemical behavior of O-(2-amino-2-methylpropyl)hydroxylamine. Hydroxylamines are known for their role as electrophilic aminating agents, capable of introducing amino groups into various substrates .

Synthesis Analysis

The synthesis of related hydroxylamine derivatives, such as O-(2,4-dinitrophenyl)hydroxylamine, involves multi-step reactions that can be optimized for efficiency . While the synthesis of O-(2-amino-2-methylpropyl)hydroxylamine is not explicitly described, the principles of electrophilic amination and the use of hydroxylamine derivatives as precursors for synthesizing amino compounds are relevant . Isopropylamine has been used as an amino donor in the synthesis of unnatural amino acids, indicating that amines with similar structures to O-(2-amino-2-methylpropyl)hydroxylamine can be involved in synthetic processes .

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives is crucial for their reactivity. For example, the modification of D-amino acid oxidase by O-(2,4-dinitrophenyl)hydroxylamine suggests that the steric and electronic properties of the hydroxylamine compound can influence its ability to target specific amino acid residues . The structure of O-(2-amino-2-methylpropyl)hydroxylamine would likely exhibit similar considerations, affecting its reactivity and specificity in chemical reactions.

Chemical Reactions Analysis

Hydroxylamine derivatives participate in a variety of chemical reactions, including C-N bond formation and amination reactions without the need for expensive metal catalysts . The electrophilic amination of methionine residues by O-(2,4-dinitrophenyl)hydroxylamine demonstrates the potential for specific amino acid targeting . Copper-catalyzed amino oxygenation reactions involving O-acyl hydroxylamines further illustrate the versatility of hydroxylamine derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure. For instance, the aminated enzyme modified by O-(2,4-dinitrophenyl)hydroxylamine exhibits spectral changes compared to the native enzyme, indicating alterations in the electronic environment . The reactivity of hydroxylamine with sulfonamides to substitute a sulfonamide group with a hydroxyl group also highlights the nucleophilic character of hydroxylamines . These properties are essential for understanding the behavior of O-(2-amino-2-methylpropyl)hydroxylamine in various chemical contexts.

科学研究应用

铁(II)催化的烯烃氨基氧化反应

O-(2-氨基-2-甲基丙基)羟胺衍生物已被用于铁催化的非对映选择性分子间烯烃氨基氧化反应中。该过程涉及功能化羟胺的 N-O 键断裂,从而获得具有区域和立体化学阵列的氨基醇衍生物。此类方法扩展了氨基氧化方法的范围,为现有技术提供了补充阵列(Lu 等人,2014 年)。

N-O 连接的碳水化合物和糖缀合物的合成及应用

羟胺的高亲核性使其成为开发(新)糖缀合物中的有力工具。N-O 连接的碳水化合物、糖缀合物及其衍生物已在有机合成、糖生物学和药物发现中显示出显着的效用。陈和谢(2016 年)的综述强调了这些化合物的化学和物理化学性质,以及生物和医学应用(陈和谢,2016 年)。

异恶唑烷立体选择性合成的进展

铜催化的氨基氧化方法在异恶唑烷的立体选择性合成中至关重要,异恶唑烷是一类在有机合成、药物发现和化学生物学中具有价值的化合物。这些方法涉及 N-磺酰基-O-丁烯基羟胺,并提供优异的产率和非对映选择性。此类进步极大地促进了化学家的合成手段(Karyakarte 等人,2012 年)。

环境和材料科学中的 N-O 键化学

环境化学中的羟胺

羟基自由基的产生研究,特别是通过羟胺激活过氧化氢,为理解环境过程开辟了新途径。这项研究提供了对以前未知的羟基自由基形成来源的见解,强调了其在环境化学中的重要性(陈等人,2015 年)。

氨基官能化纳米粒子的合成和用途

将氨基官能化 Fe(3)O(4)/SiO(2) 纳米粒子附着到氧化石墨烯上展示了羟胺在材料科学中的效用。这些纳米粒子通过与(3-氨基丙基)三乙氧基硅烷反应合成,表现出独特的结构、表面和磁性特征。它们作为有效的吸附剂,展示了羟胺在开发先进材料中的多功能应用(姚等人,2012 年)。

作用机制

Target of Action

O-(2-amino-2-methylpropyl)hydroxylamine, like other hydroxylamine derivatives, primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the hydroxylamine acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This results in the formation of an oxime, an irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes from aldehydes and ketones is a common reaction in organic chemistry . This reaction can affect various biochemical pathways, particularly those involving carbonyl-containing compounds. The downstream effects can be diverse, depending on the specific pathway and the role of the targeted aldehyde or ketone.

Result of Action

The primary result of the action of O-(2-amino-2-methylpropyl)hydroxylamine is the formation of oximes from aldehydes and ketones . This can lead to changes in the concentrations of these compounds, potentially affecting the biochemical pathways in which they are involved.

Action Environment

The action of O-(2-amino-2-methylpropyl)hydroxylamine, like that of many other chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, the presence of an acid catalyst can enhance the reaction rate .

未来方向

The future directions of research on “O-(2-amino-2-methylpropyl)hydroxylamine” and similar compounds involve their potential as electrophilic aminating agents . They have shown remarkable potential in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity .

属性

IUPAC Name |

O-(2-amino-2-methylpropyl)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-4(2,5)3-7-6/h3,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHHTDKJIMMKLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CON)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2-amino-2-methylpropyl)hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

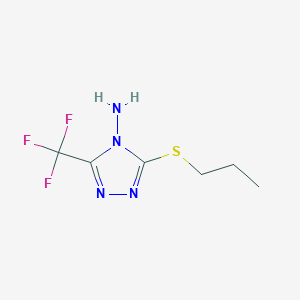

![5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B3011288.png)

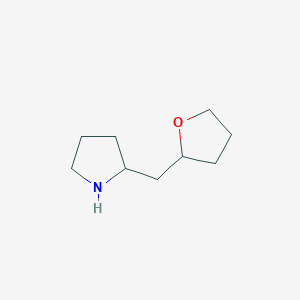

![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3011290.png)

![N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3011291.png)

![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B3011295.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B3011298.png)

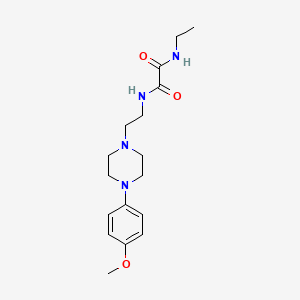

![2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3011303.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B3011304.png)